BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 3-Allyl-4-ethoxy-5-
methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

3-Allyl-5-ethoxy-4-
Compound Name:
methoxybenzaldehyde

Cat. No.: B1275923

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 3-Allyl-
4-ethoxy-5-methoxybenzaldehyde. Due to the absence of experimentally acquired spectra for
this specific compound in publicly available databases, this document presents predicted
spectroscopic data based on established computational models. For comparative purposes,
experimental data for the structurally related compound, 3-Ethoxy-4-methoxybenzaldehyde, is
also included. The guide details generalized experimental protocols for Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
and includes a workflow diagram for the spectroscopic analysis of synthesized organic
compounds. This document is intended for researchers, scientists, and professionals in the
field of drug development and chemical analysis.

Introduction

3-Allyl-5-ethoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde. It is important
to note that searches for this compound did not yield any direct results. However, a structurally
isomeric compound, 3-Allyl-4-ethoxy-5-methoxybenzaldehyde (CAS 872183-27-2), is
documented in chemical supplier databases. It is highly probable that "3-Allyl-5-ethoxy-4-
methoxybenzaldehyde" is a misnomer for this known isomer. Consequently, this guide will
focus on the predicted spectroscopic data for 3-Allyl-4-ethoxy-5-methoxybenzaldehyde.

The structural characterization of novel organic compounds is fundamental in chemical
research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide
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essential information about the molecular structure, functional groups, and molecular weight of

a compound. This guide offers a predictive analysis of the spectroscopic signature of 3-Allyl-4-

ethoxy-5-methoxybenzaldehyde to aid researchers in its identification and characterization.

Predicted Spectroscopic Data for 3-Allyl-4-ethoxy-5-

methoxybenzaldehyde

The following tables summarize the predicted spectroscopic data for 3-Allyl-4-ethoxy-5-

methoxybenzaldehyde. These values are generated based on computational models and

should be considered as estimates.

Predicted *H NMR Data (500 MHz, CDClz)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.85 S 1H CHO
~7.35 d,J=15Hz 1H Ar-H
~7.30 d,J=15Hz 1H Ar-H
-6.00 ddt, J=17.0, 10.0, 6.5 1H CH=CH,

Hz
~5.15 d,J=10.0Hz 1H -CH=CHz2 (cis)
~5.10 d,J=17.0Hz 1H -CH=CHz (trans)
~4.15 q,J=7.0Hz 2H -OCH2CHs
~3.90 S 3H -OCHs
~3.45 d,J=6.5Hz 2H Ar-CHz-
~1.50 t,J=7.0Hz 3H -OCH2CHs

Predicted **C NMR Data (125 MHz, CDCI:s)
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Chemical Shift (6, ppm) Assignment
~191.5 CHO
~153.0 Ar-C-OEt
~149.0 Ar-C-OMe
~137.0 -CH=CH:z
~135.0 Ar-C-CHO
~132.0 Ar-C-Allyl
~128.0 Ar-CH
~116.0 -CH=CH:
~110.0 Ar-CH
~64.5 -OCH2CHs
~56.0 -OCHs
~34.0 Ar-CHz-
~15.0 -OCH2CHs

Predicted IR Data
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Wavenumber (cm~?) Intensity Assignment
3080 - =C-H stretch (alkene,
aromatic)
~2980, ~2870 Medium C-H stretch (alkane)
~2840, ~2740 Medium C-H stretch (aldehyde)
~1690 Strong C=0 stretch (aldehyde)
~1640 Medium C=C stretch (alkene)
~1590, ~1500 Strong C=C stretch (aromatic)
~1260 Strong C-O stretch (aryl ether)
~1140 Strong C-O stretch (alkyl ether)
~990, ~915 Strong =C-H bend (alkene)

Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

220 100 [M]*

205 40 [M - CHs]*

191 80 [M - C2Hs]* or [M - CHOJ*
179 60 [M - C3Hs]*

151 50 [M - CsHs - COJ*

Experimental Spectroscopic Data for 3-Ethoxy-4-
methoxybenzaldehyde

For reference, the following tables present experimental spectroscopic data for the related
compound 3-Ethoxy-4-methoxybenzaldehyde (CAS 1131-52-8).[1][2]
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'H NMR Data of 3-Ethoxy-4-methoxybenzaldehyde (90
MHz, CDCIs)[2]

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
9.84 S 1H CHO
7.45-7.40 m 2H Ar-H
6.99 d 1H Ar-H
417 q 2H -OCH2CHs
3.96 S 3H -OCHs
1.50 t 3H -OCH2CHs
Wavenumber (cm~—2) Description

2980 - 2850 C-H stretching

1680 C=0 stretching (aldehyde)
1585, 1510 C=C stretching (aromatic)
1265 C-O stretching (aryl ether)
1140 C-0O stretching (alkyl ether)

Mass Spectrometry Data of 3-Ethoxy-4-

methoxybenzaldehyde[1]
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miz Relative Intensity (%)
180 73.5

152 62.6

151 100.0

123 6.9

109 8.9

95 6.1

77 6.2

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this
guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for *H NMR, 20-50 mg for *3C NMR) is dissolved
in a deuterated solvent (e.g., CDClz, DMSO-ds) in an NMR tube. The spectrum is acquired on a
spectrometer operating at a field strength of, for example, 400 or 500 MHz for the *H nucleus.
Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS)
internal standard.

Infrared (IR) Spectroscopy

For a solid sample, a small amount is mixed with potassium bromide (KBr) and pressed into a
thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance
(ATR) accessory. For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl
or KBr). The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer, typically via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
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Electron ionization (El) is a common method for generating ions. The mass analyzer separates
the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly
synthesized compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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